4,4-Difluorocyclohexanecarboxylic acid
Overview
Description
4,4-Difluorocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H10F2O2 . It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms attached at the 4th carbon atom and a carboxylic acid group attached at the 1st carbon atom . The average mass of the molecule is 164.150 Da .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 105.0 to 109.0 degrees Celsius .Scientific Research Applications
1. Building Block for Drug Discovery
4,4-Difluorocyclohexanecarboxylic acid has been identified as a promising building block in drug discovery. Its fluorinated structure is analogous to pharmacologically relevant aminocyclohexanecarboxylic acids. This compound has shown significant impact on conformation, lipophilicity, acidity, and fluorescent properties, making it a valuable compound in medicinal chemistry (Mykhailiuk et al., 2013).
2. Catalysis in Synthesis Processes
In a study focusing on catalysis, this compound was involved in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This highlights its role in facilitating complex organic reactions, contributing to the efficient production of high-yield products in synthetic chemistry (Goli-Jolodar et al., 2016).
3. Crystal Engineering and Supramolecular Chemistry
The compound plays a role in crystal engineering and supramolecular chemistry. It has been used in cocrystals formation with di- and tricarboxylic acids, demonstrating the ability to form various structural motifs like tapes and layered structures. These findings are important for the development of new materials with specific properties (Bhogala et al., 2005).
4. Development of Fluorescent Probes
This compound has shown potential in the development of fluorescent probes. Its incorporation into certain compounds enhances acidic and fluorescence properties, making it useful in biochemical and clinical studies. This application is particularly relevant for the detection and analysis of biological substances (Lytvyn et al., 2016).
5. Environmental Degradation Studies
In environmental science, derivatives of this compound have been studied for their degradation pathways. Understanding the environmental fate of such compounds is crucial for assessing their ecological impact and for the development of strategies to mitigate pollution (Ellis et al., 2004).
6. Polymer Science Applications
The compound has applications in polymer science, where it contributes to the synthesis of novel materials with specific properties like solubility, mechanical strength, and dielectric constants. This is particularly important for the development of advanced materials in microelectronics and other high-tech applications (Li et al., 2009).
Mechanism of Action
Target of Action
4,4-Difluorocyclohexanecarboxylic acid is primarily used in the synthesis of macrolide antibiotics . Macrolide antibiotics are a class of drugs that target bacterial ribosomes, inhibiting protein synthesis and thereby stopping bacterial growth and reproduction .
Mode of Action
As a precursor in the synthesis of macrolide antibiotics, this compound contributes to the overall structure of the final antibiotic molecule . The exact interaction of this compound with its targets during the synthesis process is complex and depends on the specific reactions involved .
Biochemical Pathways
The compound is involved in the biochemical pathways leading to the synthesis of macrolide antibiotics . These antibiotics act on the protein synthesis pathway in bacteria, specifically binding to the 50S subunit of the bacterial ribosome and inhibiting translocation .
Pharmacokinetics
The properties of the final antibiotic product would be influenced by the presence of this compound in its structure .
Result of Action
The ultimate result of the action of this compound is the production of macrolide antibiotics . These antibiotics inhibit bacterial protein synthesis, leading to the death or stunted growth of the bacteria .
Action Environment
The action of this compound, as a precursor in drug synthesis, is influenced by various factors in the chemical reaction environment . These can include temperature, pH, presence of catalysts, and other reaction conditions .
Safety and Hazards
4,4-Difluorocyclohexanecarboxylic acid is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Cellular Effects
Given its role in the synthesis of macrolide antibiotics , it may influence cell function indirectly through the action of these antibiotics. Macrolides can affect cell signaling pathways, gene expression, and cellular metabolism by inhibiting bacterial protein synthesis.
Molecular Mechanism
As a precursor in the synthesis of macrolide antibiotics , its effects at the molecular level are likely mediated by the final antibiotic product. Macrolides exert their effects by binding to the bacterial ribosome, inhibiting protein synthesis, and leading to changes in gene expression.
Properties
IUPAC Name |
4,4-difluorocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIUDFLDFSIXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381285 | |
Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122665-97-8 | |
Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122665-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluorocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-difluorocyclohexane-1-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4-difluorocyclohexanecarboxylic acid a promising candidate for fluorescent probes?
A1: Research has shown that incorporating fluorine atoms into the cyclohexane ring of hydantoin derivatives, like this compound, enhances their fluorescence properties. [] This is attributed to the electron-withdrawing nature of fluorine, which can influence the molecule's electronic structure and transitions, leading to altered fluorescence behavior. Additionally, the study demonstrated that the fluorescence intensity of 1-amino this compound significantly increases in the presence of protein molecules, suggesting its potential as a fluorescent probe for studying protein interactions. []
Q2: What are the analytical techniques used to study this compound and its derivatives?
A2: The research highlights the use of fluorescence spectroscopy as a sensitive technique for determining the concentration of fluorinated hydantoins, including this compound derivatives, in biological samples like blood serum and urine. [] This technique takes advantage of the enhanced fluorescence properties conferred by the fluorine atoms.
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